Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine
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Overview
Description
Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine is a peptide composed of seven amino acids: glycine, serine, isoleucine, alanine (three times), and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, liquid chromatography techniques are used for purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanyl-L-alanine: A shorter peptide with similar amino acid composition.
L-alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.
Cyclo(L-alanyl-glycine): A cyclic peptide with distinct structural properties.
Uniqueness
Glycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
651292-18-1 |
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Molecular Formula |
C24H43N7O10 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H43N7O10/c1-7-10(2)17(30-22(38)15(9-32)29-16(34)8-25)23(39)28-12(4)20(36)26-11(3)19(35)27-13(5)21(37)31-18(14(6)33)24(40)41/h10-15,17-18,32-33H,7-9,25H2,1-6H3,(H,26,36)(H,27,35)(H,28,39)(H,29,34)(H,30,38)(H,31,37)(H,40,41)/t10-,11-,12-,13-,14+,15-,17-,18-/m0/s1 |
InChI Key |
APHHSICXGAVNCM-TVYIFJCCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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